

Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzenesulfonamide

Cat. No.: B1274399

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Introduction

5-Amino-2-methoxybenzenesulfonamide is a sulfonamide compound with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This technical guide provides a summary of the available identifying information for **5-Amino-2-methoxybenzenesulfonamide** (CAS 88508-44-5) and outlines detailed experimental protocols for the determination of its key physicochemical parameters. Due to the limited availability of experimental data in public literature, this guide focuses on the established methodologies for characterizing such a compound.

Core Compound Information

Identifier	Value
Chemical Name	5-Amino-2-methoxybenzenesulfonamide
CAS Number	88508-44-5
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃ S
Molecular Weight	202.23 g/mol

Physicochemical Data Summary

A comprehensive search of scientific databases and chemical supplier information did not yield specific experimental or predicted quantitative data for the melting point, pKa, aqueous solubility, or logP of **5-Amino-2-methoxybenzenesulfonamide**. The table below reflects this lack of readily available data. The subsequent sections detail the standard experimental protocols that would be employed to determine these crucial parameters.

Property	Value	Method
Melting Point	Data not available	Capillary Method
pKa	Data not available	UV-Metric Titration / LC-Based
Aqueous Solubility	Data not available	Shake-Flask Method
LogP	Data not available	Shake-Flask Method

Experimental Protocols

The following sections describe detailed methodologies for the experimental determination of the core physicochemical properties of **5-Amino-2-methoxybenzenesulfonamide**.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical indicator of purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered **5-Amino-2-methoxybenzenesulfonamide** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in a designated slot in a calibrated melting point apparatus with a heated metal block.
- **Heating:** The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement

(e.g., a heating rate of 1-2 °C per minute) as the expected melting point is approached.

- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
- **Purity Assessment:** A sharp melting range (typically 0.5-1.0 °C) is indicative of a high-purity compound. Impurities tend to lower and broaden the melting range.

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the sulfonamide group's proton is of primary interest.

Methodology:

- **Solution Preparation:** A stock solution of **5-Amino-2-methoxybenzenesulfonamide** is prepared in a suitable solvent (e.g., methanol or DMSO, if aqueous solubility is low). A series of buffers with a range of known pH values are also prepared.
- **Spectroscopic Measurement:** An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of the compound in each buffer is recorded.
- **Data Analysis:** The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.
- **Yasuda-Shedlovsky Extrapolation:** If a co-solvent is used due to low aqueous solubility, a series of pKa measurements are taken at different co-solvent concentrations. The aqueous pKa is then determined by extrapolating the results to 0% co-solvent.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. The shake-flask method is a standard technique for its determination.

Methodology:

- **Equilibration:** An excess amount of solid **5-Amino-2-methoxybenzenesulfonamide** is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
- **Shaking/Agitation:** The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A filtered aliquot of the supernatant (the saturated solution) is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Result Expression:** The solubility is typically expressed in units of mg/mL or µg/mL.

LogP Determination (Octanol-Water Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.

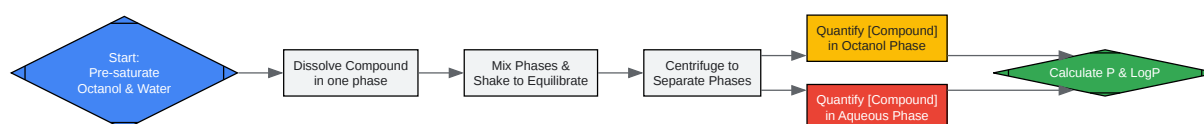
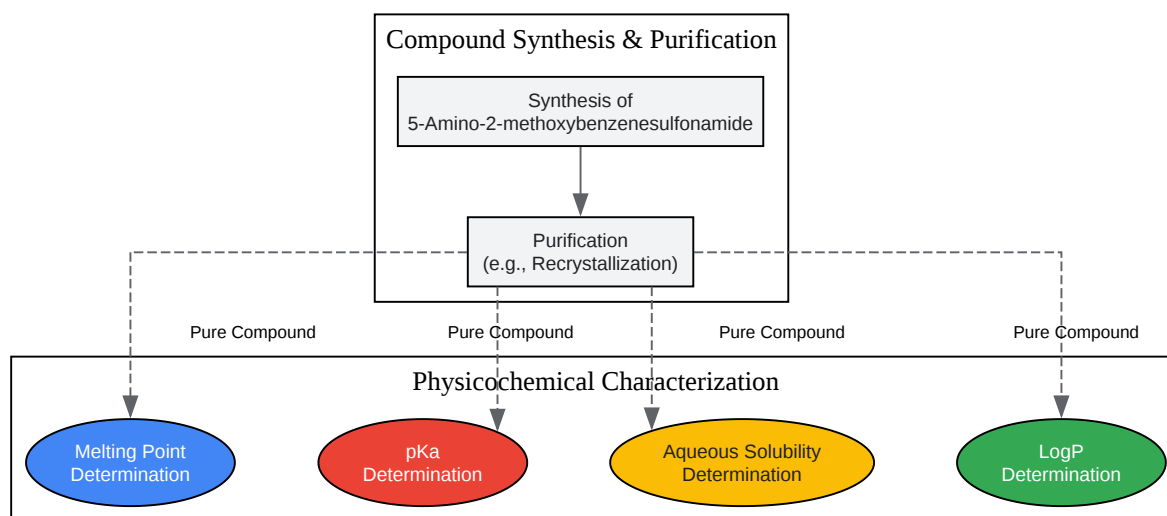
Methodology:

- **Phase Pre-saturation:** Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.
- **Partitioning:** A known amount of **5-Amino-2-methoxybenzenesulfonamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
- **Equilibration:** The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- **Quantification:** The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.



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- To cite this document: BenchChem. [Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274399#physicochemical-properties-of-5-amino-2-methoxybenzenesulfonamide>]

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